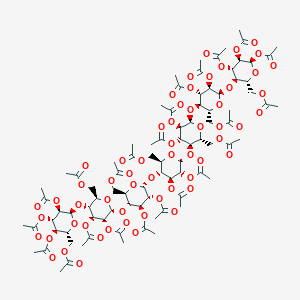
1H-indazol-5-yl-(4-piperidin-1-ylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4’-(N-Piperidinyl)phenylazo)indazole is a chemical compound with the molecular formula C18H19N5 and a molecular weight of 305.4 g/mol This compound is characterized by the presence of a piperidinyl group attached to a phenylazo group, which is further connected to an indazole ring
Preparation Methods
The synthesis of 5-(4’-(N-Piperidinyl)phenylazo)indazole typically involves the reaction of 4-(N-Piperidinyl)aniline with indazole diazonium salt under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as copper powder, to facilitate the formation of the azo bond. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards .
Chemical Reactions Analysis
5-(4’-(N-Piperidinyl)phenylazo)indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions. This reaction results in the formation of the corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the piperidinyl or phenylazo groups are replaced by other functional groups.
Scientific Research Applications
5-(4’-(N-Piperidinyl)phenylazo)indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, 5-(4’-(N-Piperidinyl)phenylazo)indazole is explored as a lead compound for drug development. It is evaluated for its efficacy and safety in preclinical and clinical studies.
Industry: The compound finds applications in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4’-(N-Piperidinyl)phenylazo)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
5-(4’-(N-Piperidinyl)phenylazo)indazole can be compared with other similar compounds, such as:
5-(4’-(N-Morpholinyl)phenylazo)indazole: This compound has a morpholinyl group instead of a piperidinyl group. It may exhibit different chemical and biological properties due to the presence of the morpholinyl group.
5-(4’-(N-Pyrrolidinyl)phenylazo)indazole: In this compound, the piperidinyl group is replaced by a pyrrolidinyl group. The change in the ring structure can affect its reactivity and interactions with biological targets.
5-(4’-(N-Piperazinyl)phenylazo)indazole: This compound contains a piperazinyl group, which may impart different chemical and biological characteristics compared to the piperidinyl group.
Properties
CAS No. |
122168-72-3 |
|---|---|
Molecular Formula |
C18H19N5 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1H-indazol-5-yl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H19N5/c1-2-10-23(11-3-1)17-7-4-15(5-8-17)20-21-16-6-9-18-14(12-16)13-19-22-18/h4-9,12-13H,1-3,10-11H2,(H,19,22) |
InChI Key |
BKTUVLHICOQRJQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
Synonyms |
5-(4'-(N-piperidinyl)phenylazo)indazole 5PI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)






![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)



![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
